molecular formula C3H6N4 B047385 (1H-1,2,3-triazol-4-yl)Methanamine CAS No. 118724-05-3

(1H-1,2,3-triazol-4-yl)Methanamine

Cat. No.: B047385
CAS No.: 118724-05-3
M. Wt: 98.11 g/mol
InChI Key: HKFJQCFGHPMXLQ-UHFFFAOYSA-N
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Description

(1H-1,2,3-triazol-4-yl)Methanamine is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-1,2,3-triazol-4-yl)Methanamine typically involves “click” chemistry, a term used to describe a set of highly efficient and reliable reactions. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the use of an azide and an alkyne to form the triazole ring under mild conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar click chemistry techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (1H-1,2,3-triazol-4-yl)Methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can yield various substituted triazole derivatives .

Mechanism of Action

The mechanism of action of (1H-1,2,3-triazol-4-yl)Methanamine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This interaction is facilitated by the triazole ring, which forms hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Uniqueness: (1H-1,2,3-triazol-4-yl)Methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2H-triazol-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4/c4-1-3-2-5-7-6-3/h2H,1,4H2,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFJQCFGHPMXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118724-05-3
Record name 118724-05-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1H-1,2,3-triazol-4-yl)Methanamine
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(1H-1,2,3-triazol-4-yl)Methanamine
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(1H-1,2,3-triazol-4-yl)Methanamine
Customer
Q & A

Q1: What synthetic approaches have been employed to produce compounds containing the (1H-1,2,3-triazol-4-yl)Methanamine moiety?

A1: Recent research demonstrates the successful synthesis of complex molecules incorporating the this compound scaffold using efficient, multi-step reactions. One approach involves a 1,3-dipolar cycloaddition reaction between 4-(azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole and N,N-dibenzylprop-2-yn-1-amine. This reaction, conducted in refluxing toluene, yields N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine in high yield [].

Q2: How is the structure of these synthesized this compound derivatives confirmed?

A2: Researchers rely on a combination of spectroscopic techniques and analytical methods to confirm the structure of newly synthesized compounds. Both studies utilize Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, as well as two-dimensional NMR experiments like COSY, HSQC, and HMBC [, ]. These techniques provide detailed information about the connectivity and environment of atoms within the molecule. Additionally, researchers employ techniques like Fourier-transform infrared spectroscopy (FT-IR) and high-resolution mass spectrometry (HRMS) to further characterize the synthesized compounds [, ]. These combined methodologies allow for unambiguous structural elucidation and confirmation of the target this compound derivatives.

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